molecular formula C7H18N2 B3225398 (2-Amino-4-methylpentyl)(methyl)amine CAS No. 1248719-57-4

(2-Amino-4-methylpentyl)(methyl)amine

Cat. No. B3225398
CAS RN: 1248719-57-4
M. Wt: 130.23 g/mol
InChI Key: RUXHHYJZWCQYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Amino-4-methylpentyl)(methyl)amine” is a chemical compound with the molecular formula C7H18N2. It has a molecular weight of 130.23 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through reductive amination. Aldehydes and ketones can be converted into primary, secondary, and tertiary amines using this method .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can provide information about the bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm in the 1H NMR spectrum .


Chemical Reactions Analysis

Amines like “this compound” can undergo several reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also undergo Hofmann elimination, a process where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .

Scientific Research Applications

Expedient Synthesis of N-Methyl- and N-Alkylamines

N-Methyl- and N-alkylamines are crucial in the synthesis of life-science molecules due to their role in modulating activities of various biological compounds. An efficient method for synthesizing N-methylated and N-alkylated amines involves the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process enables the cost-effective production of various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules, showcasing the versatility of (2-Amino-4-methylpentyl)(methyl)amine in synthetic chemistry applications (Senthamarai et al., 2018).

Carbon Dioxide Capture

Amino alcohols derived from this compound demonstrate superior CO2 absorption capacities compared to conventional amines like monoethanolamine (MEA). These compounds can incorporate the advantages of amine blends in a single molecule or enhance the performance of formulated solvents for CO2 capture from flue gas streams. The high CO2 absorption and lower energy consumption for solvent regeneration highlight the potential of these amino alcohols in environmental applications (Maneeintr et al., 2009).

Corrosion Inhibition

Amine derivatives, including those based on this compound, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. These compounds form a protective layer on the steel surface, significantly enhancing corrosion resistance. The study underscores the potential of this compound derivatives in materials science, particularly in the development of corrosion inhibitors (Boughoues et al., 2020).

Enhanced CO2 Capture Performance

New tertiary amines synthesized by modifying the chemical structure of this compound have shown promising results in CO2 capture. These modifications aim to improve CO2 equilibrium solubility, cyclic capacity, and the kinetics of absorption and regeneration. The synthesized amines exhibited high CO2 absorption capacity and cyclic capacity, highlighting their potential in enhancing the efficiency of post-combustion CO2 capture processes (Singto et al., 2016).

Photocatalysis and Reduction of Nitro Compounds

Graphene-based catalysts involving this compound derivatives have been explored for the reduction of nitro compounds to amines, a key transformation in organic chemistry with applications ranging from drug synthesis to environmental remediation. These catalysts offer advantages such as high catalytic prowess, easy recovery, and compatibility with green chemistry principles (Nasrollahzadeh et al., 2020).

Mechanism of Action

Target of Action

Amines are known to interact with various biological targets, including enzymes and receptors, influencing numerous physiological processes .

Mode of Action

Amines typically interact with their targets through processes such as alkylation, acylation, and reductive amination . These interactions can lead to changes in the function or activity of the target, potentially influencing various biological processes .

Biochemical Pathways

Amines are known to participate in numerous biochemical reactions and pathways, including those involving neurotransmitters and biogenic amines . These pathways can have downstream effects on various physiological processes, including growth regulation, nerve conduction, and immune system function .

Pharmacokinetics

Amines are generally known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Amines can influence various cellular processes, potentially leading to changes in cell function or behavior . These effects can vary depending on the specific target and mode of action of the amine.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Amino-4-methylpentyl)(methyl)amine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s environmental impact should be considered, as amines can be potential environmental pollutants .

Safety and Hazards

“(2-Amino-4-methylpentyl)(methyl)amine” is classified as dangerous according to GHS pictograms GHS05 and GHS07 . It can cause skin irritation (H315) and serious eye irritation (H319). It is also harmful if swallowed (H302) and toxic to aquatic life (H401) .

Relevant Papers There are several papers related to “this compound”. For instance, one paper discusses the broad amine scope of pantothenate synthetase, which enabled the efficient synthesis of pharmaceutically-relevant vitamin B5 antimetabolites . Another paper discusses the development of anticancer drug resistance, which significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs .

properties

IUPAC Name

1-N,4-dimethylpentane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)4-7(8)5-9-3/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXHHYJZWCQYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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